1-(Benzylsulfinothioyl)ethan-1-one

Description

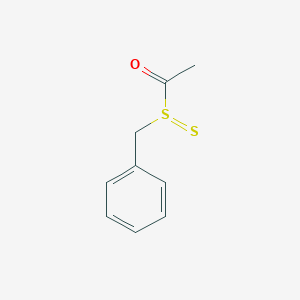

1-(Benzylsulfinothioyl)ethan-1-one is a specialized organosulfur compound featuring a benzylsulfinothioyl group (C₆H₅CH₂-S(O)S-) attached to an ethanone backbone. This structure combines the electron-withdrawing sulfinyl group (S=O) and the thioether (S-benzyl) moiety, imparting unique electronic and steric properties.

Properties

Molecular Formula |

C9H10OS2 |

|---|---|

Molecular Weight |

198.3 g/mol |

IUPAC Name |

1-benzylsulfinothioylethanone |

InChI |

InChI=1S/C9H10OS2/c1-8(10)12(11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

InChI Key |

WNXMJOVXGMJDIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)S(=S)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfinothioyl)ethan-1-one typically involves the reaction of benzyl mercaptan with ethanone derivatives under controlled conditions. One common method includes the use of Lawesson’s reagent or Bunte salts to introduce the sulfinothioyl group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfinothioyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The sulfinothioyl group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfinothioyl group to thiol or sulfide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted ethanone compounds .

Scientific Research Applications

1-(Benzylsulfinothioyl)ethan-1-one has several applications in scientific research, including:

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfinothioyl)ethan-1-one involves its interaction with various molecular targets. The sulfinothioyl group can undergo redox reactions, influencing cellular redox balance and potentially affecting enzyme activities. The compound may also interact with proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

1-Cyclohexyl-2-(phenylthio)ethan-1-one

- Structure : A cyclohexyl group and phenylthio (S-C₆H₅) substituent.

- Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol in DMF, yielding 52.4% .

- Properties : Colorless liquid; the thioether group enhances nucleophilicity compared to sulfonyl derivatives.

- Applications : Used in asymmetric catalysis studies due to sulfur’s directing effects .

1-Cyclopentyl-2-(phenylsulfonyl)ethan-1-one (10b)

- Structure : Cyclopentyl and phenylsulfonyl (SO₂-C₆H₅) groups.

- Synthesis : Reacts 2-bromo-1-cyclopentylethan-1-one with benzene sulfinic acid (68.4% yield) .

- Properties : White solid (mp 69–70°C); sulfonyl groups are strongly electron-withdrawing, increasing electrophilicity at the ketone.

- Applications : Explored as a directing group in asymmetric catalysis .

1-(Benzo[b]thiophen-3-yl)ethan-1-one

Sulfonyl vs. Sulfinothioyl Reactivity

- Sulfonyl Derivatives : Compounds like 1-cyclopentyl-2-(phenylsulfonyl)ethan-1-one exhibit stability under oxidative conditions and participate in C–H activation reactions due to SO₂’s strong electron-withdrawing effects .

- Thioether Derivatives : 1-Cyclohexyl-2-(phenylthio)ethan-1-one is more prone to oxidation but serves as a versatile intermediate in cross-coupling reactions .

Heterobiaryl Ethanone Derivatives

- Example: 1-(3-(Pyridin-3-ylethynyl)thiophen-2-yl)ethan-1-one (Product 78c) demonstrates moderate yield (59%) in Cu(I)-catalyzed reactions, highlighting ethanone’s role in constructing axial heterobiaryls for material science .

- Comparison: Benzylsulfinothioyl variants could similarly stabilize transition states in metal-catalyzed reactions, leveraging sulfur’s coordination ability.

Physical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.